3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime
Overview
Description
The compound 3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime is a chemical species that can be presumed to have interesting reactivity due to the presence of multiple functional groups. These include a ketone, a sulfoxide, and an oxime moiety, which may exhibit diverse chemical behaviors under various conditions. While the provided papers do not directly discuss this compound, they do provide insights into the reactivity of structurally related compounds, which can be used to infer potential reactivities and properties of the compound .
Synthesis Analysis
The synthesis of compounds similar to 3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime can involve the functionalization of ketones and subsequent transformations. For instance, the intramolecular cyclization of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones under basic and acidic conditions has been studied, revealing that different products can be obtained depending on the reaction conditions and the form of the starting material (ketone, enol, or enolate) . This suggests that the synthesis of the compound may also be sensitive to the reaction conditions and could proceed through similar intermediates.
Molecular Structure Analysis
The molecular structure of the compound likely features a complex arrangement of atoms due to the presence of multiple functional groups. The reactivity of similar compounds, such as 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones, has been shown to depend on the form of the molecule (ketone, enol, or enolate), which is directly related to its molecular structure . The presence of the sulfoxide and oxime groups in the compound of interest would also contribute to its molecular geometry and electronic distribution, potentially affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactions of compounds with functionalities similar to 3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime can be quite varied. For example, the displacement reactions of α-chlorocycloalkanone oximes with sodium cyanide can lead to the formation of isoxazole derivatives . This indicates that the oxime group in such compounds is reactive and can participate in cyclization reactions. The compound may also undergo similar reactions, leading to the formation of heterocyclic structures or other derivatives through nucleophilic displacement.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime are not directly reported in the provided papers, we can infer that the compound would exhibit properties influenced by its functional groups. The ketone group would contribute to its polarity and potential for hydrogen bonding, the sulfoxide might increase its solubility in polar solvents, and the oxime could affect its boiling point and stability. The reactivity under acidic and basic conditions, as seen with related compounds, suggests that the compound would also have pH-dependent properties .
Scientific Research Applications
Mass Spectrometry Analysis
Research has employed mass spectrometry to analyze the fragmentation of 3,3-dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime, particularly focusing on its sulfoxide and sulfone metabolites. This compound, also known as thiofanox, was studied to understand its electron impact fragmentation patterns and the influence of sulfur oxidation states on these processes (Corkins, Mannion, & Storace, 1980).
Synthesis and Reactivity
In another study, the oxetane ring, which is relevant to drug discovery, was synthesized using a compound structurally similar to 3,3-dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime. This approach aimed to create diverse 3-aminooxetanes, highlighting the compound's utility in synthesizing novel structures for potential pharmacological applications (Hamzik & Brubaker, 2010).
Atmospheric Chemistry
Investigations into atmospheric chemistry have looked at similar compounds to understand the reactions of various alkenes with ozone, producing methylsulfinyl radicals. Such studies contribute to our understanding of atmospheric reactions involving sulfur-containing compounds (Atkinson, Tuazon, & Aschmann, 1995).
Environmental Fate and Degradation
Environmental research has focused on compounds like aldicarb sulfoxide and aldicarb sulfone, which share structural similarities with 3,3-dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime. These studies measure degradation rates in groundwater, providing insights into the environmental fate of such compounds (Kraft & Helmke, 1992).
Safety And Hazards
This involves studying the toxicity of the compound, its effects on the environment, and precautions that need to be taken while handling it. Material safety data sheets (MSDS) are usually referred to in this section.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new methods of synthesis.
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properties
IUPAC Name |
[(Z)-(3,3-dimethyl-1-methylsulfinylbutan-2-ylidene)amino] N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-9(2,3)7(6-15(5)13)11-14-8(12)10-4/h6H2,1-5H3,(H,10,12)/b11-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMRMVVMKCKWFL-YRNVUSSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NOC(=O)NC)CS(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=N/OC(=O)NC)/CS(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016526 | |
Record name | Thiofanox sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime | |
CAS RN |
39184-27-5 | |
Record name | Thiofanox sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039184275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiofanox sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiofanox-sulfoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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